molecular formula C10H19N3O B13277088 [5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13277088
M. Wt: 197.28 g/mol
InChI Key: RJRRTSBIQSMINW-UHFFFAOYSA-N
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Description

[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a methanol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: An azide and an alkyne

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction reactions, although these are less common.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be employed.

    Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used to convert the hydroxyl group to a leaving group, followed by nucleophilic substitution.

Major Products:

    Oxidation: Aldehydes or carboxylic acids

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Drug Development: The compound can be a lead compound in the development of new pharmaceuticals, particularly antifungal and anticancer agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can coordinate with metal ions, affecting the function of metalloproteins. The tert-butyl and isopropyl groups can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound without the tert-butyl and isopropyl groups.

    4-Methyl-1,2,3-triazole: A similar compound with a methyl group instead of the tert-butyl group.

    1-(2-Hydroxyethyl)-1H-1,2,3-triazole: A compound with a hydroxyethyl group instead of the isopropyl group.

Uniqueness:

    Steric Effects: The presence of the bulky tert-butyl group can influence the compound’s reactivity and binding properties.

    Hydrophobicity: The isopropyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.

    Versatility: The hydroxyl group provides a site for further functionalization, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

(5-tert-butyl-1-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C10H19N3O/c1-7(2)13-9(10(3,4)5)8(6-14)11-12-13/h7,14H,6H2,1-5H3

InChI Key

RJRRTSBIQSMINW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CO)C(C)(C)C

Origin of Product

United States

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